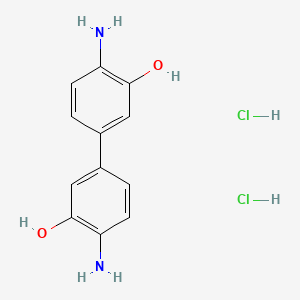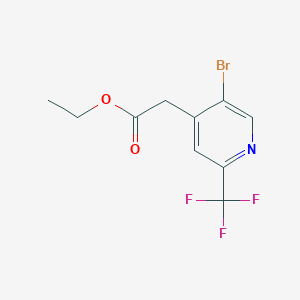
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring, with an ethyl acetate group attached to the 4-position. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-(trifluoromethyl)pyridine to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting brominated pyridine with ethyl acetate under acidic or basic conditions to yield the final product.
Bromination: The bromination of 2-(trifluoromethyl)pyridine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated intermediate is then reacted with ethyl acetate in the presence of a strong acid like sulfuric acid or a base such as sodium ethoxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while hydrolysis will produce the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acetate can be compared with other pyridine derivatives that have similar functional groups. Some similar compounds include:
Ethyl 2-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(5-bromo-2-(methyl)pyridin-4-yl)acetate: Similar structure but with a methyl group instead of trifluoromethyl.
Ethyl 2-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)acetate: Similar structure but with the functional groups at different positions on the pyridine ring.
The uniqueness of this compound lies in the specific combination of the bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H9BrF3NO2 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
ethyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)4-6-3-8(10(12,13)14)15-5-7(6)11/h3,5H,2,4H2,1H3 |
Clave InChI |
WRQAIDOHYZGFEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=NC=C1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




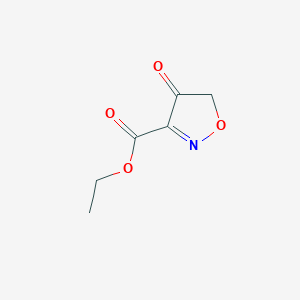

![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
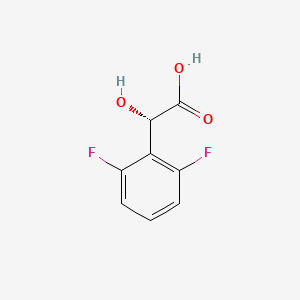
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)
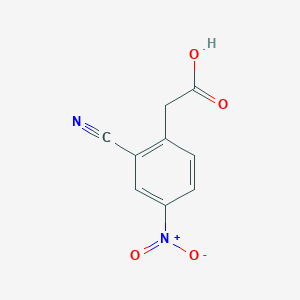
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
